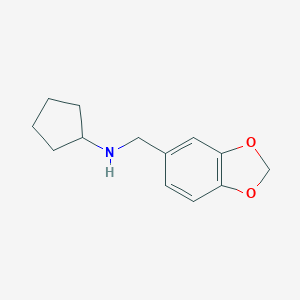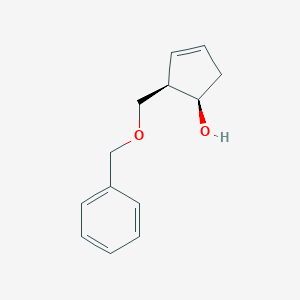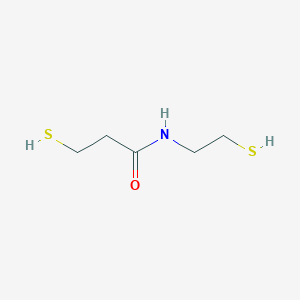![molecular formula C26H33F3O5S B045022 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate CAS No. 1648562-63-3](/img/structure/B45022.png)
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate
Vue d'ensemble
Description
Cyclopenta[a]phenanthrenes represent a class of compounds with a structure related to polycyclic aromatic hydrocarbons and steroids. Research has explored their carcinogenic potential, metabolic pathways, and synthesis of various derivatives, providing a foundation for understanding the chemical behavior and properties of structurally similar compounds like the one you're interested in.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives involves optimized preparation methods leading to various analogues, including those with different substituents at the bay region, which significantly affect their chemical reactivity and biological activity (Coombs, 1999).
Molecular Structure Analysis
Molecular structure analyses focus on the configuration and conformation of cyclopenta[a]phenanthrene derivatives, revealing the influence of substituents on the overall structure and potential biological activity. For instance, the crystal structure analysis of betamethasone-21-pentanoate methanol solvate, a related compound, highlights the importance of hydrogen bonding and molecular conformation in determining its physical properties (Suitchmezian, Jess, & Näther, 2007).
Chemical Reactions and Properties
Chemical reactions involving cyclopenta[a]phenanthrenes often result in the formation of mutagenic metabolites, as evidenced by the metabolic activation of specific analogues to mutagens, which underscores the significance of the bay-region substituents and their configuration for the compound's reactivity and potential biological effects (Boyd et al., 1993).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. While specific data for the compound was not found, related studies on steroidal systems offer insights into how structural variations can impact physical characteristics (Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for assessing the potential use and safety of these compounds. Research on the mutagenicity and carcinogenicity of cyclopenta[a]phenanthrene metabolites highlights the role of metabolic transformations in determining the chemical properties and biological impact of these compounds (Coombs et al., 1980).
Applications De Recherche Scientifique
Crystal Structure Analysis
Betamethasone-21-pentanoate Methanol Solvate : This study focuses on the crystal structure of a related compound, illustrating the molecular interactions and hydrogen bonding characteristics in its crystal form (Suitchmezian, Jess, & Näther, 2007).
9α-Bromo Analog of Beclometasone Dipropionate Monohydrate : This research explores the crystal structure of a beclometasone analog, providing insights into the molecular conformations and hydrogen bonding in its structure (Ketuly, Hadi, & Ng, 2009).
2-Bromobeclometasone Dipropionate : Another study on a beclometasone derivative, it offers an understanding of molecular geometry and intermolecular interactions within the crystal structure (Ketuly, Hadi, & Ng, 2009).
Molecular Reactivity and Stability
Carbocations from Methoxy-Substituted Cyclopenta[a]phenanthrene : This research presents a study on the reactivity and stability of carbocations derived from cyclopenta[a]phenanthrene, relevant for understanding the chemical behavior of related compounds (Laali, Okazaki, & Coombs, 2000).
Protonated Cyclopenta[a]phenanthrenes Study : This paper investigates the protonation of cyclopenta[a]phenanthrenes, offering insights into the structure-reactivity relationships and charge delocalization in carbocations, which is significant for understanding the chemical properties of related molecules (Laali, Hollenstein, Galembeck, & Coombs, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQKNXBDAHGQO-PIKHTVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



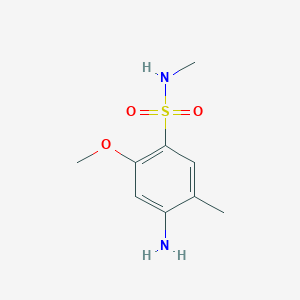
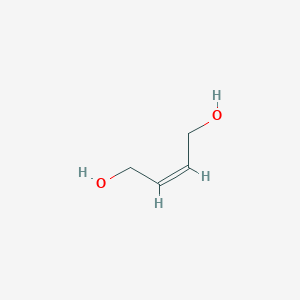
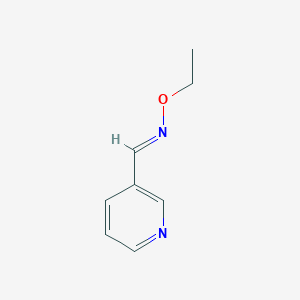
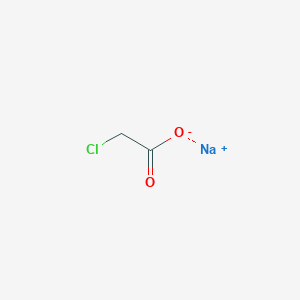

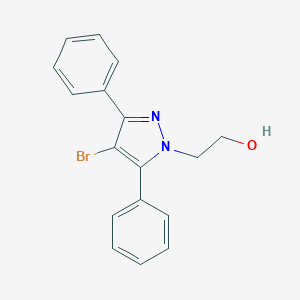
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
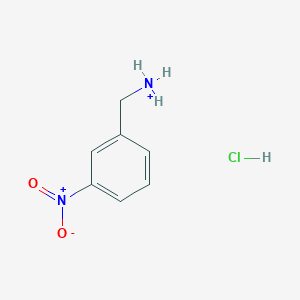
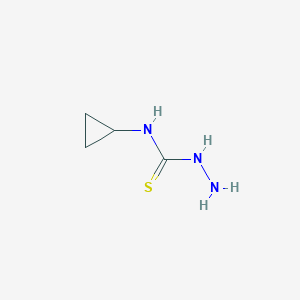
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
